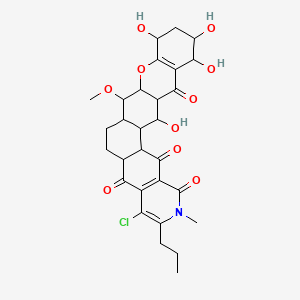
KibdeloneA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KibdeloneA is a fascinating chemical compound with a complex structure and diverse properties. It is a potent antitumor metabolite isolated from the bacterium Kibdelosporangium sp. Structurally, this compound is related to lysolipin and albofungin, but it has unique characteristics that make it a subject of significant scientific interest.
Preparation Methods
The synthesis of KibdeloneA involves intricate synthetic routes and specific reaction conditions While detailed synthetic routes are proprietary and often not fully disclosed, the general approach involves multi-step organic synthesis techniquesIndustrial production methods for this compound are still under development, focusing on optimizing yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
KibdeloneA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of bonds by the addition of water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
KibdeloneA has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: It serves as a tool for investigating cellular processes and pathways, particularly those related to cancer.
Medicine: this compound is being explored for its potential as an antitumor agent, with studies focusing on its efficacy and safety in treating various types of cancer.
Industry: The compound’s unique properties make it a candidate for developing new materials and chemical processes
Mechanism of Action
The mechanism of action of KibdeloneA involves its interaction with specific molecular targets within cells. It exerts its effects by binding to and inhibiting key enzymes involved in cellular replication and metabolism. This inhibition leads to the disruption of critical cellular processes, ultimately resulting in cell death. The pathways involved include the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) .
Comparison with Similar Compounds
KibdeloneA is structurally related to lysolipin and albofungin, but it has unique features that distinguish it from these compounds. Unlike lysolipin and albofungin, this compound has a distinct set of functional groups and ring structures that confer specific biological activities. This uniqueness makes this compound a valuable compound for scientific research and potential therapeutic applications .
Similar Compounds
- Lysolipin
- Albofungin
Properties
Molecular Formula |
C29H34ClNO10 |
|---|---|
Molecular Weight |
592.0 g/mol |
IUPAC Name |
8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-4(9),7,18(23)-triene-3,5,10,24-tetrone |
InChI |
InChI=1S/C29H34ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h9-10,12-15,19,22,24,26,28,32-33,35,37H,4-8H2,1-3H3 |
InChI Key |
FWDSKYGWDGAYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C(=O)C3C(C2=O)CCC4C3C(C5C(C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















